Orantinib

描述

Historical Perspectives and Early Development in Targeted Therapy Research

The early development of Orantinib (B1684534) emerged during a period of significant interest in inhibiting receptor tyrosine kinases (RTKs) as a therapeutic strategy. RTKs are cell surface receptors that play critical roles in cell signaling, and their dysregulation is frequently observed in various cancers. This compound was originally developed by Sugen, with a co-development agreement later established with Taiho Pharmaceutical. ncats.io Its identification as a multi-targeted inhibitor of key RTKs positioned it as a promising candidate for investigating its effects on tumor biology in preclinical and clinical settings. Early research focused on its ability to inhibit kinases such as Flt-1 (VEGFR2), PDGFRβ, and FGFR1. medchemexpress.comselleckchem.com

Evolution of this compound Research Focus: From Broad Spectrum to Specific Disease Models

The research focus on this compound has evolved over time, moving from an initial broad-spectrum investigation of its kinase inhibitory properties to more specific studies examining its effects in various disease models, particularly in oncology. Preclinical studies explored its antiangiogenic and antitumor activities in a range of xenograft models. medchemexpress.comselleckchem.com These studies provided insights into its potential therapeutic applications across different cancer types. Subsequently, research progressed to evaluating this compound in clinical trials for various malignancies, including breast cancer, kidney cancer, gastric cancer, prostate cancer, lung cancer, and hepatocellular carcinoma. drugbank.com This progression reflects a shift towards understanding its efficacy and mechanisms of action within the complex tumor microenvironment of specific diseases.

Detailed Research Findings:

This compound has been shown to inhibit the tyrosine phosphorylation of KDR in VEGF-stimulated human umbilical vein endothelial cells (HUVECs). It also blocks PDGF-stimulated PDGFRβ tyrosine phosphorylation in NIH-3T3 cells overexpressing PDGFRβ. medchemexpress.comselleckchem.com Inhibition of acidic FGF-induced phosphorylation of the FGFR1 substrate 2 has also been observed at higher concentrations. medchemexpress.comselleckchem.com However, this compound has demonstrated no effect on EGF-stimulated EGFR tyrosine phosphorylation in NIH-3T3 cells overexpressing EGFR at concentrations up to 100 µM. medchemexpress.comselleckchem.com

In terms of cellular effects, this compound inhibits VEGF-driven and FGF-driven mitogenesis of HUVECs with reported IC50 values. medchemexpress.comselleckchem.com Furthermore, in human myeloid leukemia MO7E cells, this compound has been shown to inhibit the tyrosine autophosphorylation of the stem cell factor (SCF) receptor, c-kit, and suppress SCF-induced proliferation, leading to the induction of apoptosis. medchemexpress.comselleckchem.com

Preclinical studies utilizing xenograft models in athymic mice have demonstrated that this compound can cause tumor growth inhibition in various tumor types, including A375, Colo205, H460, Calu-6, C6, SF763T, and SKOV3TP5 cells. medchemexpress.comselleckchem.com It has also been shown to inhibit tumor angiogenesis in C6 glioma xenografts. medchemexpress.comselleckchem.com In a tumor model of HT29 human colon carcinoma, this compound decreased average vessel permeability and fractional plasma volume in the tumor rim and core. medchemexpress.comselleckchem.com Additionally, this compound enhanced abnormal stromal development at the periphery of carcinomas and augmented the effect of chemotherapeutic infusion in a rabbit VX2 liver tumor model. medchemexpress.comselleckchem.com

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | Inhibition Type | Ki / IC50 | Cell-Free/Cell-Based | Reference |

| Flt-1 (KDR) | Inhibitor | 2.1 µM (IC50) | Cell-Based (HUVECs) | medchemexpress.comglpbio.com |

| PDGFRβ | Inhibitor | 8 nM (Ki) | Cell-Free | medchemexpress.comselleckchem.com |

| PDGFRβ | Inhibitor | 0.03-0.1 µM | Cell-Based (NIH-3T3) | ncats.ioselleckchem.com |

| FGFR1 | Inhibitor | 1.2 µM (Ki) | Cell-Free | medchemexpress.comselleckchem.com |

| FGFR1 | Inhibitor | ≥10 µM | Cell-Based | medchemexpress.comselleckchem.com |

| c-kit | Inhibitor | 0.1-1 µM (IC50) | Cell-Based (MO7E) | medchemexpress.comselleckchem.com |

| EGFR | No detectable effect | Up to 100 µM | Cell-Based (NIH-3T3) | ncats.iomedchemexpress.comselleckchem.com |

Table 2: Summary of this compound Activity in Preclinical Tumor Models

| Tumor Model | Species | Observation | Reference |

| A375, Colo205, H460, Calu-6, C6, SF763T, SKOV3TP5 xenografts | Mouse | Tumor growth inhibition | medchemexpress.comselleckchem.com |

| C6 glioma xenografts | Mouse | Inhibition of tumor angiogenesis | medchemexpress.comselleckchem.com |

| HT29 human colon carcinoma model | Mouse | Decreased vessel permeability and fractional plasma volume; enhanced stromal development | medchemexpress.comselleckchem.com |

| VX2 liver tumor model | Rabbit | Augmentation of chemotherapeutic infusion effect | medchemexpress.comselleckchem.com |

| A431 xenografts | Mouse | Dose-dependent inhibition of tumor growth; regression of established tumors | glpbio.com |

Structure

3D Structure

属性

IUPAC Name |

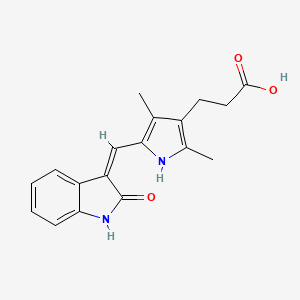

3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFDRBXTEDBWCZ-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017164 | |

| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210644-62-5, 252916-29-3 | |

| Record name | SU6668 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orantinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orantinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12072 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORANTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Target Engagement of Orantinib

Receptor Tyrosine Kinase Inhibition

Orantinib (B1684534) has demonstrated inhibitory effects on a range of RTKs, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and stem cell factor receptor tyrosine kinase c-Kit. ncats.iocancer.govmedchemexpress.com This multi-targeted approach contributes to its potential therapeutic effects.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition Mechanisms

This compound binds to and inhibits the autophosphorylation of VEGFR2 (also known as KDR). ncats.iocancer.govwikipedia.org VEGFR2 is a key receptor in the vascular endothelial growth factor (VEGF) signaling pathway, which plays a critical role in angiogenesis, vascular development, and vascular permeability. drugbank.com By inhibiting VEGFR2, this compound disrupts the signaling cascades initiated by VEGF binding, thereby impacting endothelial cell function. wikipedia.org Studies have shown this compound inhibits VEGF-driven mitogenesis of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner. ncats.iomedchemexpress.com

| Target | Inhibition Type | Effect on Phosphorylation | IC50 / Ki Value | Reference |

| VEGFR2 | Autophosphorylation | Inhibition | IC50: 0.34 µM (mitogenesis) ncats.iomedchemexpress.com | ncats.iomedchemexpress.com |

| VEGFR2 | Binding | Inhibition | Ki: 2.1 µM (Flt-1, related to VEGFR) medchemexpress.com | medchemexpress.com |

Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition Mechanisms

This compound inhibits the autophosphorylation of PDGFR. ncats.iocancer.gov PDGFRs are involved in various cellular processes, including cell proliferation, migration, and survival, and play a role in the development and maintenance of connective tissues and blood vessels. This compound has shown potent inhibitory activity against PDGFR autophosphorylation. selleckchem.com Research indicates that this compound inhibits PDGF-stimulated PDGFRβ tyrosine phosphorylation in NIH-3T3 cells overexpressing PDGFRβ. ncats.iomedchemexpress.com

| Target | Inhibition Type | Effect on Phosphorylation | IC50 / Ki Value | Reference |

| PDGFRβ | Autophosphorylation | Inhibition | Ki: 8 nM (cell-free assay) medchemexpress.comselleckchem.com | medchemexpress.comselleckchem.com |

| PDGFRβ | Tyrosine Phosphorylation | Inhibition | Minimum concentration: 0.03–0.1 µM (cell-based) ncats.iomedchemexpress.com | ncats.iomedchemexpress.com |

Fibroblast Growth Factor Receptor (FGFR) Inhibition Mechanisms

Inhibition of FGFR is another key mechanism of this compound. ncats.iocancer.govspringer.comoaepublish.com FGFRs are involved in a wide range of cellular functions, including cell proliferation, differentiation, and survival, and are implicated in angiogenesis and tissue repair. This compound binds to and inhibits the autophosphorylation of FGFR. ncats.iocancer.gov Studies have shown that this compound inhibits acidic FGF-induced phosphorylation of the FGFR1 substrate 2 (FRS-2). ncats.iomedchemexpress.com

| Target | Inhibition Type | Effect on Phosphorylation | IC50 / Ki Value | Reference |

| FGFR1 | Binding | Inhibition | Ki: 1.2 µM medchemexpress.com | medchemexpress.com |

| FGFR1 | FRS-2 Phosphorylation | Inhibition | Concentrations of 10 µM and higher ncats.iomedchemexpress.com | ncats.iomedchemexpress.com |

| FGFR | Autophosphorylation | Inhibition | Not specified in search results | ncats.iocancer.gov |

Stem Cell Factor Receptor Tyrosine Kinase c-Kit Inhibition Mechanisms

This compound also inhibits the phosphorylation of the stem cell factor receptor tyrosine kinase, c-Kit. ncats.iocancer.gov c-Kit is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of various cell types, including hematopoietic cells and mast cells. Inhibition of c-Kit phosphorylation by this compound can impact the signaling pathways mediated by this receptor. In human myeloid leukemia MO7E cells, this compound inhibits the tyrosine autophosphorylation of c-kit. medchemexpress.com

| Target | Inhibition Type | Effect on Phosphorylation | IC50 / Ki Value | Reference |

| c-Kit | Tyrosine Autophosphorylation | Inhibition | IC50: 0.1-1 µM (cell-based) medchemexpress.com | medchemexpress.com |

Downstream Signaling Pathway Modulation by this compound

By inhibiting the activity of multiple RTKs, this compound modulates various downstream signaling pathways that are crucial for cellular processes like proliferation, survival, and migration.

Impact on Angiogenesis Signaling Cascades

A significant impact of this compound's multi-kinase inhibition is on angiogenesis signaling cascades. ncats.iocancer.govwikipedia.orgontosight.aiebiohippo.com Angiogenesis, the formation of new blood vessels, is a vital process in tumor growth and metastasis. wikipedia.org The inhibition of VEGFR2, PDGFR, and FGFR, all of which are involved in regulating endothelial cell function and blood vessel formation, leads to the disruption of angiogenic pathways. ncats.iocancer.govontosight.ai this compound is thought to inhibit angiogenesis in cancer cells by inhibiting VEGF-mediated endothelial cell migration and proliferation. wikipedia.org Combined inhibition of VEGFR-2 and PDGFR signaling has been shown to enforce tumor vessel regression by interfering with pericyte-mediated endothelial cell survival mechanisms. nih.gov

By blocking the signaling pathways mediated by these receptors, this compound disrupts the angiogenic process, potentially starving tumors of oxygen and nutrients. ontosight.ai

Effects on Cell Proliferation and Survival Pathways

This compound has been shown to suppress the proliferation of various cell types, particularly those dependent on the activation of its target kinases. In human myeloid leukemia MO7E cells, which express c-kit, this compound effectively inhibits cell proliferation stimulated by stem cell factor (SCF) with an IC50 of 0.29 µM medchemexpress.comselleckchem.com. This effect is linked to its inhibition of c-kit autophosphorylation medchemexpress.comselleckchem.com.

Beyond hematopoietic cells, this compound also impacts endothelial cell proliferation. It inhibits VEGF-driven and FGF-driven mitogenesis in Human Umbilical Vein Endothelial Cells (HUVECs) with mean IC50 values of 0.34 µM and 9.6 µM, respectively medchemexpress.comselleckchem.com. These findings highlight this compound's ability to interfere with growth factor signaling crucial for cell division and survival in different cellular contexts wikipedia.orgfrontiersin.org.

Influence on Apoptosis Induction Mechanisms

In addition to inhibiting proliferation, this compound has been observed to induce apoptosis in certain cell lines. In human myeloid leukemia MO7E cells, this compound treatment leads to the induction of apoptosis medchemexpress.comselleckchem.com. Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells and is often dysregulated in cancer aging-us.com. The induction of apoptosis by this compound contributes to its potential anti-tumor activity researcher.lifesci-hub.se. This pro-apoptotic effect, alongside its anti-proliferative actions, underscores this compound's multifaceted impact on cancer cell fate researchgate.net.

Modulation of ERK1/2 Phosphorylation

The Extracellular signal-Regulated Kinase (ERK) pathway, specifically ERK1/2, is a key downstream signaling cascade activated by many RTKs, including those targeted by this compound news-medical.net. Activation of ERK1/2 typically promotes cell proliferation, differentiation, and survival news-medical.netnih.gov. This compound has been shown to modulate the phosphorylation status of ERK1/2. In human myeloid leukemia MO7E cells, this compound inhibits ERK1/2 phosphorylation, a signaling event that occurs downstream of c-kit activation medchemexpress.comselleckchem.com. By inhibiting the phosphorylation and thus the activation of ERK1/2, this compound interferes with this pro-survival pathway, contributing to its effects on cell proliferation and apoptosis nih.govsci-hub.se.

Data Table: this compound's Effects on Cellular Processes

| Cellular Process | Cell Type | Stimulus | This compound Effect | IC50 / Ki | Source |

| c-kit autophosphorylation | Human myeloid leukemia MO7E | SCF | Inhibition | 0.1-1 µM (IC50) | medchemexpress.comselleckchem.com |

| Cell Proliferation | Human myeloid leukemia MO7E | SCF | Suppression | 0.29 µM (IC50) | medchemexpress.comselleckchem.com |

| Apoptosis Induction | Human myeloid leukemia MO7E | N/A | Induction | N/A | medchemexpress.comselleckchem.com |

| Mitogenesis | HUVECs | VEGF | Inhibition | 0.34 µM (IC50) | medchemexpress.comselleckchem.com |

| Mitogenesis | HUVECs | FGF | Inhibition | 9.6 µM (IC50) | medchemexpress.comselleckchem.com |

| PDGFR autophosphorylation | Cell-free assay | N/A | Inhibition | 8 nM (Ki) | selleckchem.commedchemexpress.com |

| Flk-1 trans-phosphorylation | Cell-free assay | N/A | Inhibition | 2.1 µM (Ki) | selleckchem.commedchemexpress.com |

| FGFR1 trans-phosphorylation | Cell-free assay | N/A | Inhibition | 1.2 µM (Ki) | selleckchem.commedchemexpress.com |

| ERK1/2 phosphorylation | Human myeloid leukemia MO7E | SCF | Inhibition | N/A | medchemexpress.comselleckchem.com |

| KDR tyrosine phosphorylation | HUVECs | VEGF | Inhibition | 0.03-10 µM | medchemexpress.comselleckchem.commedchemexpress.com |

| PDGFRβ tyrosine phosphorylation | NIH-3T3 (overexpressing PDGFRβ) | PDGF | Inhibition | 0.03-0.1 µM | medchemexpress.comncats.io |

| FGFR1 substrate 2 phosphorylation | N/A | acidic FGF | Inhibition | ≥10 µM | medchemexpress.comselleckchem.com |

Specificity and Selectivity of this compound as a Multi-Kinase Inhibitor

This compound is characterized as a multi-targeted receptor tyrosine kinase inhibitor, indicating that it does not exclusively target a single kinase but rather inhibits a spectrum of kinases guidetomalariapharmacology.orgprobes-drugs.org. While it shows potent activity against PDGFRβ, Flk-1, and FGFR1, its inhibitory profile extends to other kinases as well medchemexpress.comselleckchem.commedchemexpress.com.

Studies have investigated the selectivity of this compound against a panel of kinases. While it demonstrates strong inhibition of its primary targets, it exhibits little activity against other kinases such as IGF-1R, Met, Src, Lck, Zap70, Abl, and CDK2 selleckchem.com. Notably, this compound has been reported to have no significant inhibitory effect on EGF-stimulated EGFR tyrosine phosphorylation, even at relatively high concentrations (up to 100 µM) medchemexpress.comncats.ioselleckchem.com. This suggests a degree of selectivity within the RTK family, distinguishing it from inhibitors that broadly target EGFR.

Preclinical Investigations of Orantinib

In Vitro Studies on Cellular Models

In vitro studies have utilized various cell lines to understand Orantinib's direct impact on cellular processes relevant to cancer and angiogenesis.

This compound (B1684534) Effects on Endothelial Cell Mitogenesis and Tyrosine Phosphorylation

This compound has shown inhibitory activity against the tyrosine phosphorylation of KDR in human umbilical vein endothelial cells (HUVECs) stimulated with VEGF medchemexpress.comarctomsci.comselleckchem.com. It also blocks PDGF-stimulated PDGFRβ tyrosine phosphorylation in NIH-3T3 cells overexpressing PDGFRβ medchemexpress.comarctomsci.comselleckchem.com. This compound inhibits acidic FGF-induced phosphorylation of the FGFR1 substrate 2 at concentrations of 10 µM and higher medchemexpress.comarctomsci.comselleckchem.com. However, it has been observed that this compound, at concentrations up to 100 µM, does not affect EGF-stimulated EGFR tyrosine phosphorylation in NIH-3T3 cells overexpressing EGFR medchemexpress.comarctomsci.comselleckchem.com. Furthermore, this compound inhibits VEGF-driven and FGF-driven mitogenesis of HUVECs in a dose-dependent manner medchemexpress.comselleckchem.com.

| Target Receptor Tyrosine Phosphorylation (Inhibition) | Cell Line | Stimulus | This compound Concentration | Effect | Citation |

| KDR | HUVECs | VEGF | 0.03-10 µM | Inhibitory activity | medchemexpress.comarctomsci.comselleckchem.com |

| PDGFRβ | NIH-3T3 (overexpressing PDGFRβ) | PDGF | ≥ 0.03-0.1 µM | Blocks tyrosine phosphorylation | medchemexpress.comarctomsci.comselleckchem.com |

| FGFR1 substrate 2 | Not specified | acidic FGF | ≥ 10 µM | Inhibits phosphorylation | medchemexpress.comarctomsci.comselleckchem.com |

| EGFR | NIH-3T3 (overexpressing EGFR) | EGF | Up to 100 µM | No detectable effect | medchemexpress.comarctomsci.comselleckchem.com |

| Endothelial Cell Mitogenesis (Inhibition) | Cell Line | Stimulus | Mean IC50 | Citation |

| VEGF-driven mitogenesis | HUVECs | VEGF | 0.34 µM | medchemexpress.commedchemexpress.comarctomsci.comselleckchem.com |

| FGF-driven mitogenesis | HUVECs | FGF | 9.6 µM | medchemexpress.commedchemexpress.comarctomsci.comselleckchem.com |

This compound Impact on Tumor Cell Proliferation and Apoptosis in Various Cancer Cell Lines

While the provided search results primarily focus on this compound's effects on endothelial cells and myeloid leukemia cells, some sources indicate its broader anti-tumor potential. This compound has been shown to induce apoptosis in human myeloid leukemia MO7E cells medchemexpress.comarctomsci.comselleckchem.com. The inhibition of receptor tyrosine kinases targeted by this compound can impact signaling pathways crucial for tumor cell proliferation and survival medkoo.com.

Evaluation of this compound in Myeloid Leukemia Cell Models

In human myeloid leukemia MO7E cells, this compound (SU6668) inhibits the tyrosine autophosphorylation of the stem cell factor (SCF) receptor, c-kit, with an IC50 of 0.1-1 µM medchemexpress.comarctomsci.comselleckchem.com. It also inhibits ERK1/2 phosphorylation, a signaling event downstream of c-kit activation medchemexpress.comarctomsci.comselleckchem.comselleckchem.com. Additionally, this compound suppresses SCF-induced proliferation of MO7E cells with an IC50 of 0.29 µM and induces apoptosis in these cells medchemexpress.comarctomsci.comselleckchem.comselleckchem.com.

| Effect in Myeloid Leukemia Cells (MO7E) | Target/Process | IC50 / Result | Citation |

| Inhibition of tyrosine autophosphorylation | c-kit | 0.1-1 µM | medchemexpress.comarctomsci.comselleckchem.comselleckchem.com |

| Inhibition of phosphorylation | ERK1/2 | Inhibited | medchemexpress.comarctomsci.comselleckchem.comselleckchem.com |

| Suppression of proliferation | SCF-induced proliferation | 0.29 µM | medchemexpress.comarctomsci.comselleckchem.comselleckchem.com |

| Induction | Apoptosis | Induced | medchemexpress.comarctomsci.comselleckchem.comselleckchem.com |

In Vivo Studies Using Xenograft and Tumor Models

In vivo studies using xenograft and tumor models in athymic mice have been conducted to assess this compound's effects on tumor growth and angiogenesis within a living system medchemexpress.comarctomsci.comselleckchem.com.

Tumor Growth Inhibition in Xenograft Models

This compound (SU6668), administered at doses ranging from 75 to 200 mg/kg, has been shown to cause tumor growth inhibition in xenograft models using various human tumor cell lines in athymic mice medchemexpress.comarctomsci.comselleckchem.com. These include A375, Colo205, H460, Calu-6, C6, SF763T, and SKOV3TP5 cells medchemexpress.comarctomsci.comselleckchem.comselleckchem.com. Oral administration of SU6668 also induced tumor regression in A431, PC-3, NCI-HT29, and Colo205 cell lines, and tumor stasis in SF767T glioma and NCI-H460 cell lines cellagentech.com. In a colon cancer HCT116 cell xenograft nude mouse model, this compound treatment resulted in significantly smaller tumor volumes compared to the control group jcancer.org.

| Tumor Cell Lines (Xenograft Models in Athymic Mice) | Effect | This compound Dose Range | Citation |

| A375, Colo205, H460, Calu-6, C6, SF763T, SKOV3TP5 | Tumor growth inhibition | 75-200 mg/kg | medchemexpress.comarctomsci.comselleckchem.comselleckchem.com |

| A431, PC-3, NCI-HT29, Colo205 | Tumor regression | Oral administration | cellagentech.com |

| SF767T (glioma), NCI-H460 | Tumor stasis | Oral administration | cellagentech.com |

| HCT116 (colon cancer) | Tumor volume reduction | Not specified | jcancer.org |

Suppression of Tumor Angiogenesis in Preclinical Models

This compound has demonstrated the ability to inhibit tumor angiogenesis in preclinical models medchemexpress.comarctomsci.comselleckchem.com. Specifically, at a dose of 75 mg/kg, this compound inhibited tumor angiogenesis in C6 glioma xenografts medchemexpress.comarctomsci.comselleckchem.comselleckchem.com. In a tumor model of HT29 human colon carcinoma, this compound (200 mg/kg) decreased the average vessel permeability and average fractional plasma volume in the tumor rim and core medchemexpress.comarctomsci.comselleckchem.com. This compound also enhances abnormal stromal development at the periphery of carcinomas medchemexpress.comarctomsci.comselleckchem.com. Studies have shown that this compound can suppress tumor angiogenesis by inhibiting tumor endothelial cell survival, potentially through apoptosis, or by inhibiting pericyte coverage researchgate.net.

| Effect on Tumor Angiogenesis | Model | This compound Dose | Result | Citation |

| Inhibition of angiogenesis | C6 glioma xenografts | 75 mg/kg | Inhibited tumor angiogenesis | medchemexpress.comarctomsci.comselleckchem.comselleckchem.com |

| Decreased vessel permeability | HT29 human colon carcinoma model | 200 mg/kg | Decreased average vessel permeability and fractional plasma volume | medchemexpress.comarctomsci.comselleckchem.com |

| Enhanced stromal development | Periphery of carcinomas | Not specified | Enhances abnormal stromal development | medchemexpress.comarctomsci.comselleckchem.com |

| Suppression of angiogenesis | Various preclinical models | Not specified | Inhibits tumor endothelial cell survival and pericyte coverage | researchgate.net |

Effects on Tumor Vessel Permeability and Plasma Volume Preclinical studies using a tumor model of HT29 human colon carcinoma have demonstrated that this compound can influence tumor vessel permeability and fractional plasma volume.selleckchem.commedchemexpress.comAdministration of this compound at a dose of 200 mg/kg was shown to decrease the average vessel permeability and average fractional plasma volume in both the rim and core regions of the tumor.selleckchem.commedchemexpress.comIn experiments with mice bearing human colon carcinoma, treatment with this compound (SU6668) led to a decrease in the permeability of both the tumor rim and periphery 24 hours after treatment.researchgate.net

Data on the effects of this compound on tumor vessel permeability and plasma volume in HT29 human colon carcinoma model:

| Parameter | Region | Effect of this compound (200 mg/kg) |

| Average Vessel Permeability | Tumor Rim | Decreased |

| Average Vessel Permeability | Tumor Core | Decreased |

| Average Fractional Plasma Volume | Tumor Rim | Decreased |

| Average Fractional Plasma Volume | Tumor Core | Decreased |

Clinical Research and Efficacy Assessments of Orantinib

Phase I/II Clinical Studies in Solid Tumors

Orantinib (B1684534) has been evaluated in Phase I and Phase I/II clinical trials in patients with advanced solid tumors, including hepatocellular carcinoma (HCC) and breast cancer patsnap.comlarvol.com.

Early Efficacy Signals and Biological Response Markers

In a Phase I/II study of this compound in patients with advanced HCC, preliminary efficacy signals were observed. One patient achieved a complete response, and two patients had a partial response nih.gov. Stable disease was observed in 15 patients (42.8%) nih.gov. The disease control rate in a Phase I study across various solid tumors was 41.7% nih.gov.

Analysis of angiogenesis-related parameters in the Phase I/II HCC study suggested that serum-soluble vascular cell adhesion molecule-1 could potentially serve as a marker to indicate response nih.gov. In a Phase I study, plasma vascular endothelial growth factor and plasminogen activator inhibitor-1 were detected as significantly increased in patients with progressive disease, suggesting their potential as angiogenesis-related factors for stratified analysis nih.gov. Biomarkers can be used in early trials to make them more efficient and identify patients most suitable for a treatment eupati.eu. Advances in molecular biomarkers and diagnostics allow for the personalization of trials and the identification of patient subgroups likely to respond to treatment gene.com.

Angiogenesis-Related Factor Analysis in Relation to Clinical Outcomes

Phase III Clinical Trials, Including the ORIENTAL Study

This compound advanced to Phase III clinical trials, notably the ORIENTAL study, for the treatment of unresectable hepatocellular carcinoma nih.govcenterwatch.comfiercebiotech.com.

Study Design Methodologies and Patient Cohort Stratification

The ORIENTAL study was a randomized, double-blind, placebo-controlled, multicenter Phase III trial conducted at 75 sites in Japan, South Korea, and Taiwan nih.govcenterwatch.com. Patients with unresectable HCC were randomly assigned in a 1:1 ratio to receive either this compound in combination with transcatheter arterial chemoembolization (TACE) or placebo in combination with TACE nih.govcenterwatch.comresearchgate.net. A total of 889 patients were enrolled between December 2010 and November 2013 nih.govfiercebiotech.comresearchgate.net.

Randomization was stratified by region, Child-Pugh score (5 vs 6), alpha-fetoprotein concentrations (<400 ng/mL vs ≥400 ng/mL), and size of the largest lesion (≤50 mm vs >50 mm) nih.gov. Stratified analyses can be used in clinical trial design to reduce confounding biases bmj.com. Risk stratification models are used in various medical fields to identify patient subgroups with different risks cloudfront.netplos.orgbmj.com.

| Group | Number of Patients (Treated) | Median Overall Survival (Months) | 95% Confidence Interval | Hazard Ratio | p-value |

| This compound | 444 | 31.1 | 26.5-34.5 | 1.090 | 0.435 |

| Placebo | 444 | 32.3 | 28.4-not reached |

Assessment of Progression-Free Survival and Time to TACE Failure

Secondary endpoints of the ORIENTAL study included time to TACE failure (TTTF) and time to treatment failure karger.com. A previous Phase II study of this compound in combination with TACE had shown improved progression-free survival (PFS), which was the primary endpoint of that study karger.com. This suggested an additive effect of the combination karger.com.

Subgroup Analyses within Clinical Trials (e.g., Japanese Patients with HCC)

| Endpoint | This compound Arm (Japanese Patients) | Placebo Arm (Japanese Patients) | p-value |

| Median OS (months) | 32.5 | 33.0 | 0.906 |

| Median TTP (months) | 4.7 | 3.1 | 0.011 |

| Median TTTF (months) | 25.3 | 18.2 | 0.160 |

Data based on the subgroup analysis of Japanese patients in the ORIENTAL study. guidetomalariapharmacology.orgnih.gov

While no significant differences were observed in OS and TTTF within this Japanese subgroup, the median TTP was significantly improved in the this compound arm compared to the placebo arm (4.7 months vs. 3.1 months, p = 0.011) guidetomalariapharmacology.orgnih.gov.

Further analysis within the Japanese subgroup examined outcomes based on Barcelona Clinic Liver Cancer (BCLC) staging guidetomalariapharmacology.orgnih.gov. For patients with BCLC-B stage HCC, the median OS was 33.7 months in the this compound group and 30.1 months in the placebo group (p = 0.260) guidetomalariapharmacology.orgnih.gov. The corresponding median TTTF values for BCLC-B patients were 25.3 months and 14.0 months (p = 0.125) guidetomalariapharmacology.orgnih.gov. Although not statistically significant, the OS and TTTF showed a tendency towards being prolonged following this compound treatment in Japanese HCC patients with BCLC-B in the ORIENTAL study guidetomalariapharmacology.orgnih.gov.

Efficacy Considerations in Specific Cancer Types

Clinical trials have investigated the efficacy of this compound across various cancer types.

Hepatocellular Carcinoma (HCC)

The efficacy of this compound in patients with unresectable hepatocellular carcinoma was primarily evaluated in the randomized, double-blind, placebo-controlled, multicenter phase 3 ORIENTAL study pharmakb.com. This study aimed to assess this compound combined with conventional TACE pharmakb.com. The trial enrolled 889 patients across Japan, South Korea, and Taiwan pharmakb.com.

| Endpoint | This compound Arm (Overall Population) | Placebo Arm (Overall Population) | Hazard Ratio (95% CI) | p-value |

| Median OS (months) | 31.1 | 32.3 | 1.090 (0.878-1.352) | 0.435 |

Lung Cancer

This compound has been included in clinical trials investigating treatments for lung cancer. However, specific efficacy data for this compound in lung cancer from these trials are not detailed in the available search results.

Breast Cancer

Clinical trials have explored the use of this compound in the treatment of breast cancer. Detailed clinical efficacy findings specifically for this compound in breast cancer are not available in the provided search results.

Kidney Cancer

This compound has been investigated in clinical trials for kidney cancer. Specific data regarding the efficacy of this compound in kidney cancer from these trials are not presented in the available search results.

Gastric Cancer

This compound has been studied in clinical trials for gastric cancer. While some information places this compound within the context of VEGFR-targeting drugs for gastric cancer, specific clinical efficacy data for this compound in this indication are not provided in the available search results.

Prostate Cancer

This compound has been studied in clinical trials for the treatment of prostate cancer. drugbank.commedchemexpress.com It was included in a Phase 1 clinical trial with an unknown status, investigating its use for treatment in various solid tumors, including prostate cancer. drugbank.com Another Phase 1 trial also listed prostate cancer as a condition under investigation for this compound. medchemexpress.com Research has also involved assessing the expression levels of certain markers in prostate cancer PC3 cells in the context of this compound researchgate.net. While this compound has been part of clinical investigations for prostate cancer, detailed efficacy data from these specific trials is not extensively available in the provided information.

Potential Application in Papillary Thyroid Cancer (PTC) through Splicing Variant Targeting

Recent research has explored the potential application of this compound in the treatment of Papillary Thyroid Cancer (PTC), particularly through its potential interaction with alternative splicing (AS) variants. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.net

Alternative splicing is a crucial process that generates diverse mRNA transcripts from a single gene, leading to a variety of protein isoforms with distinct functions. nih.gov Aberrations in AS are known to contribute to tumorigenesis. nih.gov

A study focusing on PTC identified a new molecular subclassification based on six differentially expressed alternative splicing (DEAS) events. nih.govfrontiersin.orgresearchgate.netresearchgate.net This research aimed to provide a more sophisticated understanding of PTC heterogeneity and improve diagnostic and management strategies. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net

Through in silico analysis, specifically using a large-scale perturbation database like the Connectivity Map (CMAP), this compound was identified as one of three compounds with potential as therapeutic agents for PTC patients based on the identified AS profiles. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.net This finding suggests that this compound may hold therapeutic promise in PTC by potentially influencing the aberrant splicing events observed in this cancer type. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.net The study highlighted that these DEAS events could serve as potential biomarkers for precise diagnosis and also act as probable prognostic predictors in PTC. nih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net

The identification of this compound through this approach underscores the growing interest in targeting splicing variants as a therapeutic strategy in cancer. nih.gov While these findings are based on in silico predictions, they provide a rationale for further investigation into the potential of this compound in the treatment of PTC, particularly in the context of its effects on alternative splicing.

Here is a summary of the in silico prediction findings related to this compound in PTC:

| Cancer Type | Method Used for Identification | Key Finding | Potential Therapeutic Agent |

| Papillary Thyroid Cancer (PTC) | In silico analysis (CMAP) | Identified based on differentially expressed alternative splicing (DEAS) events | This compound |

Mechanisms of Resistance to Orantinib and Strategies for Overcoming Resistance

Intrinsic Resistance Mechanisms to Tyrosine Kinase Inhibitors

Intrinsic resistance refers to the inherent insensitivity of cancer cells to a TKI before treatment initiation dovepress.comoaepublish.comcancerbiomed.org. This can be due to various factors present within the tumor cells or the tumor microenvironment. Mechanisms contributing to intrinsic resistance to TKIs can include pre-existing genetic alterations within the drug target or in other signaling molecules nih.gov. For example, certain pre-existing mutations in the EGFR gene have been associated with intrinsic resistance to EGFR TKIs dovepress.comcancerbiomed.orgnih.gov. Upregulation of alternative receptor tyrosine kinases (RTKs) or activation of downstream signaling pathways can also contribute to intrinsic resistance by providing compensatory survival signals that bypass the inhibited target dovepress.comnih.govmdpi.com. Phenotypic changes in tumor cells, such as epithelial-mesenchymal transition (EMT), can also play a role in intrinsic resistance dovepress.comnih.govoncotarget.com.

Acquired Resistance Mechanisms to Orantinib (B1684534) and Related Kinase Inhibitors

Acquired resistance develops after an initial response to targeted therapy, leading to disease progression nih.govdovepress.comoncotarget.com. This is a common phenomenon with kinase inhibitors nih.govfrontiersin.org. Acquired resistance mechanisms can be broadly classified as on-target or off-target researchgate.netresearchgate.net.

On-Target Resistance Mechanisms (e.g., Secondary Mutations)

On-target resistance mechanisms involve alterations to the drug target itself, which reduce the inhibitor's binding affinity or effectiveness nih.govresearchgate.netresearchgate.net. A common on-target mechanism is the acquisition of secondary mutations within the kinase domain of the target receptor nih.govresearchgate.netresearchgate.net. These mutations can sterically hinder drug binding or increase the affinity of the kinase for ATP, thereby outcompeting the inhibitor nih.govcancerbiomed.org. Target gene amplification, leading to an increased expression of the target protein, can also mediate resistance by overwhelming the drug concentration nih.gov. While specific on-target resistance mutations for this compound were not detailed in the search results, this is a well-established mechanism for other kinase inhibitors targeting similar pathways, such as the T790M mutation in EGFR which confers resistance to first and second-generation EGFR TKIs dovepress.commdpi.comoncotarget.com.

Off-Target Resistance Mechanisms (e.g., Alternative Pathway Activation)

Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the inhibited target, allowing cancer cells to maintain growth and survival signals frontiersin.orgresearchgate.netresearchgate.netuni.luwikipedia.orgnih.gov. This can occur through the activation of other RTKs or downstream signaling molecules nih.govfrontiersin.orgnih.govmdpi.comresearchgate.net. For example, activation of MET signaling, either through amplification or increased production of its ligand HGF, has been identified as a bypass mechanism in resistance to EGFR TKIs nih.govdovepress.comoncotarget.comoncotarget.comgenome.jp. Similarly, alterations in the RAS-RAF-MEK-MAPK and PI3K/AKT/PTEN/mTOR pathways, which are downstream of many RTKs, can confer resistance by providing alternative survival signals frontiersin.orgnih.govoncotarget.comgenome.jp. Upregulation of other pro-angiogenic factors and their receptors can also contribute to resistance to anti-angiogenic therapies by promoting neovascularization through alternative pathways mdpi.comfrontiersin.orgmdpi.comepfl.ch.

Role of Basic Fibroblast Growth Factor (bFGF) Upregulation in Anti-Angiogenic Resistance

Upregulation of basic fibroblast growth factor (bFGF, also known as FGF2) is a prominent mechanism of acquired resistance to anti-angiogenic therapies that target the VEGF signaling pathway researchgate.netmdpi.commdpi.comfrontiersin.orgnih.gov. bFGF can promote angiogenesis by binding to fibroblast growth factor receptors (FGFRs) and activating downstream signaling pathways such as MAPK/ERK, PI3K/Akt, and STAT frontiersin.org. This provides a compensatory angiogenic drive that bypasses the inhibition of the VEGF/VEGFR pathway mdpi.comfrontiersin.orgepfl.chnih.gov. Upregulation of bFGF upon VEGF inhibition is often linked to the induction of tumor hypoxia, a consequence of reduced blood supply due to anti-angiogenic treatment nih.gov. Studies have demonstrated increased levels of bFGF in tumors that have developed resistance to anti-VEGF agents mdpi.commdpi.comnih.gov.

Preclinical and Clinical Strategies to Circumvent this compound Resistance

Overcoming resistance to kinase inhibitors requires strategies that address the specific resistance mechanisms that emerge researchgate.netmdpi.com. This often involves targeting the identified bypass pathways or employing combination therapies.

Combined Inhibition of Key Signaling Pathways (e.g., VEGFR-2 and STAT-3)

One strategy to overcome resistance, particularly in the context of anti-angiogenic therapies and the signaling pathways targeted by this compound, is the combined inhibition of key signaling pathways researchgate.netuni.lutandfonline.com. Given that this compound inhibits VEGFR-2 and that activation of alternative pathways like STAT-3 can contribute to resistance, dual inhibition of VEGFR-2 and STAT-3 has been explored as a potential strategy researchgate.nettandfonline.com. STAT-3 is a transcription factor that can be activated by various growth factors and cytokines and plays a role in tumor cell growth, survival, and angiogenesis tandfonline.comresearchgate.net. Preclinical studies have investigated the effects of combined inhibition of VEGFR-2 and STAT-3 on cancer cells, suggesting that this approach could potentially overcome STAT-3-mediated resistance to VEGFR-2 inhibition researchgate.nettandfonline.comresearchgate.netamegroups.org. Research indicates that STAT3 can regulate the expression of VEGFR2 researchgate.net. While specific clinical data on combining this compound with a STAT-3 inhibitor were not found in the search results, the concept of combined inhibition of relevant bypass pathways is a rational approach to circumvent resistance to targeted therapies.

Here is a representation of potential data that could be presented in an interactive table format, based on the concepts discussed:

Potential Data Table: Impact of Single vs. Combined Inhibition on Signaling Pathway Activity

| Treatment Group | p-VEGFR2 Levels | p-STAT3 Levels | Downstream Pathway Activity (e.g., p-AKT, p-ERK) | HIF-1α Expression | Cyclin D1 Expression |

| Control | Baseline | Baseline | Baseline | Baseline | Baseline |

| VEGFR-2 Inhibitor Alone | Decreased | Increased | Maintained or Increased | Increased | Maintained or Increased |

| STAT-3 Inhibitor Alone | Baseline | Decreased | Decreased | Decreased | Decreased |

| Combined VEGFR-2 + STAT-3 Inhibition | Decreased | Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Note: This table represents hypothetical data based on the described mechanisms and potential outcomes of inhibiting these pathways. Actual experimental data would include specific quantitative measurements and statistical significance.

Another strategy involves targeting the compensatory bFGF/FGFR pathway that is often upregulated upon anti-VEGF therapy resistance mdpi.comoaepublish.commdpi.comnih.gov. Since this compound also inhibits FGFR, this inherent property might offer an advantage in mitigating resistance driven by bFGF upregulation compared to purely VEGFR-2 selective inhibitors mdpi.com. However, the emergence of further resistance mechanisms necessitates exploring additional combinations.

Targeting multiple bypass pathways simultaneously or sequentially as resistance emerges are ongoing areas of research to improve the duration of response to targeted therapies like this compound.

Exploration of Other Compensatory Angiogenic Growth Factors

Resistance to anti-angiogenic therapies, including those targeting the vascular endothelial growth factor (VEGF) pathway, is a significant challenge in cancer treatment. While this compound primarily targets VEGFR2, FGFR1, and PDGFR-β, tumors can develop mechanisms to evade this blockade by upregulating or activating alternative pro-angiogenic signaling pathways. mdpi.com This compensatory angiogenesis is a key mechanism of acquired resistance, allowing tumors to maintain their blood supply and continue growing despite treatment. epfl.chmdpi.comnih.gov

Several growth factors other than VEGF have been implicated in mediating this compensatory angiogenesis. Among the most prominent are members of the Fibroblast Growth Factor (FGF) family, particularly basic FGF (bFGF or FGF2). mdpi.comresearchgate.netdntb.gov.ua Upregulation of FGFs and activation of their receptors (FGFRs) can provide alternative signaling routes for endothelial cell proliferation, migration, and vessel formation, effectively bypassing the inhibited VEGF pathway. mdpi.comresearchgate.netdovepress.comaacrjournals.org Preclinical studies have shown that FGF2 levels can increase following VEGF-axis inhibition, and blocking FGF signaling can impair tumor progression in models resistant to anti-VEGF therapy. amegroups.orgnih.gov The interplay between FGF and VEGF signaling is complex and can involve the upregulation of factors like neuropilin 1 (NRP1) and hypoxia-inducible factor 1 (HIF-1), further contributing to angiogenesis. amegroups.orgmdpi.com

Platelet-Derived Growth Factor (PDGF) is another family of growth factors recognized for its role in angiogenesis, particularly in recruiting and supporting pericytes, which are crucial for vessel maturation and stability. amegroups.org While this compound inhibits PDGFR-β, other PDGF family members or alternative pathways involving PDGF receptors could potentially contribute to resistance. mdpi.com Targeting both VEGF and PDGF pathways has been explored as a strategy to potentially enhance anti-angiogenic effects and overcome resistance. amegroups.org

Hepatocyte Growth Factor (HGF) and its receptor c-Met have also been identified as contributors to resistance to targeted therapies, including those aimed at inhibiting growth factor receptors. nih.govoncotarget.com Increased production of HGF can activate downstream pathways that promote tumor cell survival and proliferation, providing a bypass mechanism when primary signaling pathways are inhibited. oncotarget.com

The activation of these alternative pathways can be a consequence of the tumor microenvironment adapting to the selective pressure imposed by anti-angiogenic treatment, often driven by hypoxia. mdpi.commdpi.com Hypoxia can stabilize HIF-1α, which in turn upregulates a variety of pro-angiogenic factors, including VEGF, PDGF, and FGFs, thereby promoting angiogenesis through multiple routes. mdpi.commdpi.com

Research findings highlight the complexity of angiogenic signaling networks and the redundancy that can lead to resistance. Targeting a single angiogenic pathway may be insufficient due to the ability of tumors to utilize these compensatory mechanisms. nih.govfrontiersin.org Therefore, exploring strategies that simultaneously target multiple growth factors or their receptors, or address the underlying mechanisms driving the upregulation of these factors, is crucial for overcoming resistance to compounds like this compound. mdpi.comresearchgate.netamegroups.orgfrontiersin.org

Data on the specific compensatory angiogenic factors observed in the context of this compound resistance is limited in the provided search results. However, the general mechanisms of resistance to VEGF-targeted therapies, which include the upregulation of FGF and PDGF, are highly relevant given this compound's inhibitory profile. mdpi.comresearchgate.net The following table summarizes some of the key compensatory angiogenic growth factors implicated in resistance to anti-angiogenic therapies, which are relevant to understanding potential resistance pathways for this compound:

| Growth Factor Family | Key Members Implicated in Resistance | Associated Receptors | Role in Angiogenesis Compensation |

| Fibroblast Growth Factors (FGFs) | FGF2 (bFGF) | FGFRs | Promote endothelial cell proliferation and migration, bypass VEGF. mdpi.comresearchgate.netaacrjournals.orgamegroups.org |

| Platelet-Derived Growth Factors (PDGFs) | PDGF-B | PDGFRs | Recruit pericytes, stabilize vessels, potential bypass. mdpi.comamegroups.org |

| Hepatocyte Growth Factor (HGF) | HGF | c-Met | Can activate downstream pathways, promote survival and proliferation. nih.govoncotarget.com |

| Angiopoietins | Angiopoietin-1, Angiopoietin-2 | Tie2 | Involved in vascular stability and maturation. mdpi.com |

Combination Therapy Research Involving Orantinib

Orantinib (B1684534) in Combination with Transcatheter Arterial Chemoembolization (TACE)

Transcatheter Arterial Chemoembolization (TACE) is a widely used locoregional therapy for unresectable HCC. Given that HCC is a highly vascular tumor and angiogenesis plays a crucial role in its development and progression, combining TACE with an anti-angiogenic agent like this compound has been a subject of significant clinical investigation.

Rationale for Combination Therapy in HCC

The rationale behind combining TACE with systemic therapies, such as multi-kinase inhibitors like this compound, in HCC is based on several factors. TACE primarily targets the tumor by blocking its blood supply and delivering chemotherapy directly to the tumor site, leading to tumor ischemia and cell death. However, TACE-induced hypoxia can also trigger an increase in angiogenic factors, potentially promoting tumor regrowth and progression. amegroups.orgnih.gov this compound, with its multi-kinase inhibitory activity, including targeting receptors involved in angiogenesis like VEGFR and PDGFR, was hypothesized to counteract this TACE-induced angiogenic rebound, thereby improving treatment outcomes. karger.comfrontiersin.org Additionally, combining systemic therapy with TACE is recommended by some guidelines for unresectable HCC. researchgate.net

Outcomes of Phase III Combination Trials (e.g., ORIENTAL Study)

Here is a summary of the key outcomes from the ORIENTAL study:

| Endpoint | This compound + TACE (Median) | Placebo + TACE (Median) | Hazard Ratio (95% CI) | p-value | Source |

| Overall Survival | 31.1 months | 32.3 months | 1.090 (0.878–1.352) | 0.435 | researchgate.netnih.gov |

| Time to Progression (Japanese Subgroup) | 4.7 months | 3.1 months | Not specified | 0.011 | nih.govosti.gov |

| Time to TACE Failure (Japanese Subgroup) | 25.3 months | 18.2 months | Not specified | 0.160 | nih.govosti.gov |

Challenges and Lessons Learned from Negative Combination Trials

The negative outcome of the ORIENTAL study, along with other trials investigating the combination of TACE with molecular-targeted agents, has highlighted several challenges in this therapeutic approach for HCC. nih.govkarger.comresearchgate.net One significant challenge is the potential for systemic toxicity when combining TACE with targeted therapies, which can limit the ability to administer optimal doses or duration of the systemic agent. researchgate.netopenaccessjournals.com

Another lesson learned is the complexity of the interaction between locoregional therapy like TACE and systemic anti-angiogenic agents. While the rationale to counteract TACE-induced angiogenesis is sound, the optimal timing and sequencing of these therapies may be crucial and were not fully optimized in earlier trials. amegroups.org Furthermore, the heterogeneity of HCC and the complex tumor microenvironment can influence the effectiveness of combination therapies. plos.org

The negative results also underscore the need for better patient selection strategies to identify individuals most likely to benefit from a specific combination therapy. Biomarkers that predict response to anti-angiogenic agents or the combination with TACE are needed.

Potential Synergistic Effects with Other Anti-Angiogenic Agents

This compound is a multi-kinase inhibitor with anti-angiogenic properties, primarily targeting VEGFR and PDGFR. frontiersin.org The concept of combining different anti-angiogenic agents or combining anti-angiogenics with other therapeutic strategies to achieve synergistic effects is an active area of research in cancer treatment. dovepress.comfrontiersin.org

While the provided search results primarily focus on this compound in combination with TACE, the broader literature on anti-angiogenic therapies suggests potential for synergy when combined with other agents that target different angiogenic pathways or have complementary mechanisms of action. For instance, combining agents that target VEGF with inhibitors of other growth factors or signaling pathways involved in angiogenesis could potentially lead to more complete inhibition of tumor vascularization. frontiersin.orgmdpi.com Additionally, combining anti-angiogenic therapies with immunotherapy has shown synergistic effects in some cancers by improving immune cell infiltration into the tumor microenvironment. dovepress.comfrontiersin.org

However, specific research detailing synergistic effects of this compound with other anti-angiogenic agents beyond the context of TACE was not prominently found in the provided search results. Studies on other anti-angiogenic agents like lenvatinib (B1674733) and regorafenib (B1684635) have explored synergistic effects in combination, highlighting the potential of this approach. mdpi.com

Strategies for Identifying Optimal Combination Partners

Identifying optimal combination partners for this compound or any targeted therapy requires a comprehensive understanding of the underlying tumor biology, the mechanisms of action of the individual agents, and potential for synergistic or antagonistic interactions. Strategies for identifying optimal combination partners include:

Preclinical Studies: In vitro and in vivo studies using cancer cell lines and animal models can help evaluate the efficacy of different drug combinations, explore potential synergistic effects, and investigate the underlying molecular mechanisms of interaction.

Biomarker Identification: Research to identify predictive biomarkers can help select patient populations most likely to respond to this compound combinations. This could involve analyzing genetic mutations, protein expression levels, or other molecular characteristics of the tumor.

Understanding Resistance Mechanisms: Investigating mechanisms of resistance to this compound as a single agent or in combination with TACE can reveal alternative pathways that could be targeted by a combination partner.

Clinical Trial Design: Innovative clinical trial designs, such as basket trials or umbrella trials, can efficiently evaluate multiple combinations in different patient populations. Adaptive trial designs can also allow for modifications based on accumulating data.

Computational Modeling: In silico approaches and computational modeling can be used to predict potential synergistic drug combinations and optimize treatment strategies based on molecular pathway analysis. plos.org

Lessons learned from negative trials, including the ORIENTAL study, also inform future strategies by highlighting the need for better patient selection, optimized dosing and scheduling, and consideration of the tumor microenvironment. nih.govopenaccessjournals.com

Translational Research and Biomarker Development for Orantinib

Identification of Predictive and Prognostic Biomarkers for Orantinib (B1684534) Response

The identification of predictive and prognostic biomarkers is essential for personalizing cancer treatment and improving the efficacy of targeted therapies such as this compound gbg.denih.gov. Predictive biomarkers help to identify patients who are more likely to respond to a specific treatment, while prognostic biomarkers provide information about the likely course of the disease nih.gov. This compound is an orally bioavailable receptor tyrosine kinase inhibitor that targets VEGFR2, PDGFR, and FGFR, inhibiting angiogenesis and cell proliferation cancer.gov.

The outcomes of some clinical trials with multi-kinase inhibitors have underscored the necessity for patient stratification based on prognostic biomarkers or companion diagnostics to enrich the subset of patients most likely to benefit nih.gov. Research efforts are ongoing to identify such biomarkers for various cancers, including those where multi-kinase inhibitors are being investigated mdpi.comnih.gov. For instance, based on analysis of a large-scale perturbation database, this compound was suggested as a potential treatment for papillary thyroid carcinoma (PTC) patients, raising the possibility of using splicing variants as diagnostic markers in this context nih.gov. Additionally, PDGFRB has been identified as a potential prognostic biomarker for PTC, further supporting the exploration of agents like this compound in this setting dntb.gov.ua.

Integration of Omics Data (e.g., Transcriptomics, Proteomics) in Preclinical Validation

The integration of multi-omics data, including transcriptomics and proteomics, plays a crucial role in the preclinical validation of targeted therapies and in elucidating their mechanisms of action nih.govcrownbio.com. Omics data provide a comprehensive view of the molecular landscape of cancer, which can help in uncovering new therapeutic targets and identifying potential predictive biomarkers crownbio.commdpi.com.

Combining omics data, such as proteomics and transcriptomics, with preclinical validation is important for understanding how receptor tyrosine kinase (RTK) inhibitors like this compound exert their effects and for identifying core splicing factors related to tumor-specific splicing variants nih.gov. Bioinformatics tools are essential for integrating these diverse layers of omics data to gain a holistic understanding of cancer biology crownbio.com.

Preclinical models, such as patient-derived xenograft (PDX) models, when combined with omics and imaging data, can be utilized to develop predictive biomarkers of response and identify mechanisms of resistance in a controlled setting, with subsequent validation in clinical trials mdpi.com. Innovative techniques like spatial transcriptomics and proteomics are also contributing to this field by allowing researchers to investigate gene and protein expression at a high resolution, aiding in the understanding of tissue organization and the identification of spatial biomarkers in preclinical models mdpi.com. Proteomics analysis, including the analysis of circulating extracellular vesicles (EVs), has also been explored in the context of this compound uu.nl. Furthermore, transcriptomic analysis has demonstrated the ability to identify dysregulated genes, such as the overexpression of FGFR1, which can then suggest the use of inhibitors like this compound omicure.com.

Research on Angiogenesis Biomarkers (e.g., Plasma VEGF, Plasminogen Activator Inhibitor-1)

This compound's mechanism of action involves the inhibition of VEGFR2, PDGFR, and FGFR, thereby impacting angiogenesis, the process of new blood vessel formation that is vital for tumor growth cancer.gov. Angiogenesis is a complex process regulated by various factors, including vascular endothelial growth factors (VEGFs) and their receptors nih.govmdpi.com.

Development of Companion Diagnostics

The development of companion diagnostics is a critical aspect of personalized medicine and is increasingly important for the successful application of targeted therapies, including multi-kinase inhibitors like this compound aacrjournals.orgmckinsey.com. Companion diagnostics are used to identify patients who are most likely to benefit from a specific treatment or to monitor their response mckinsey.com.

The need for companion diagnostics to stratify patients and predict their response to targeted therapies has been highlighted, particularly in light of the outcomes of some clinical trials where patient selection based on biomarkers could have improved efficacy nih.govaacrjournals.org. Many oncology clinical trials now incorporate companion diagnostics mckinsey.com. While molecular testing for certain genetic alterations like EGFR mutations and ALK fusions is becoming standard practice, approved companion diagnostics are not yet available for all potential oncogenic targets nih.gov.

Intellectual Property and Patent Landscape Analysis of Orantinib

Patenting Activity and Trends in Related Therapeutic Areas

Patenting activity in the field of kinase inhibitors has been prolific over the past two decades. tandfonline.comnih.gov This is driven by the significant role of protein kinases (PKs) in various diseases, notably cancer and inflammatory conditions. nih.govnih.gov For targets like PI3K and AKT, which are often linked to kinase pathways, a significant majority of patents, approximately 82% for PI3K and 77% for AKT, are concentrated in anti-cancer therapy. tandfonline.com This highlights the strong focus on oncology within the broader kinase inhibitor patent space. The number of patent documents for PI3K targets was approximately twofold more than for AKT targets between 2007 and 2020. tandfonline.com The patent filing for both PI3K and AKT targets showed a normal distribution profile over the past two decades, with active filing periods for PI3K from 2012 to 2020 and for AKT from 2007 to 2020. tandfonline.com

Orantinib (B1684534), as a multi-targeted kinase inhibitor, falls within this active patenting domain. medchemexpress.com While specific detailed trends solely for this compound's patenting volume over time were not extensively detailed in the search results, the context of the broader kinase inhibitor landscape indicates a high level of innovation and patenting in related therapeutic areas, predominantly oncology. tandfonline.comnih.govnih.gov

Geographical Spread of this compound-Related Patents

Information regarding the precise geographical distribution of all this compound-related patents is not comprehensively available in the provided search results. However, patent filings related to kinase inhibitors and specific compounds are typically pursued in major pharmaceutical markets globally. For instance, a patent application mentioning this compound was filed as a Patent Cooperation Treaty (PCT) international application, indicating an intention to seek protection in multiple member countries. google.com This specific PCT application listed pending applications in various jurisdictions including the US, Japan, Canada, Europe, China, and Australia. google.com Another patent mentioning this compound as a related compound was filed by Taiho Pharmaceutical Co., Ltd. and Otsuka Pharmaceutical Co., Ltd., both based in Japan, and this application was published by the World Intellectual Property Organization (WIPO), suggesting international filing. google.comgoogleapis.com Clinical trial information also indicates activity in regions like the United States, Japan, and Taiwan Province for this compound in specific indications, which often correlates with areas where patent protection is sought. patsnap.com

Based on the available information, it can be inferred that patenting efforts related to this compound and similar kinase inhibitors extend across key global markets, likely including North America, Europe, and Asia.

Identification of Key Patent Holders and Innovation Dynamics

Identifying the definitive comprehensive list of all key patent holders for this compound is challenging based solely on the provided snippets, as detailed ownership information for every related patent is not presented. However, some entities are explicitly linked to this compound in the context of development and patent activity.

Taiho Pharmaceutical Co., Ltd. is consistently mentioned in relation to this compound, including its involvement in clinical trials and as an applicant on patent applications where this compound is listed or discussed. medchemexpress.comgoogle.comgoogleapis.compatsnap.com Otsuka Pharmaceutical Co., Ltd. is also listed as a co-applicant on at least one patent application with Taiho Pharmaceutical Co., Ltd. that mentions this compound. google.comgoogleapis.com Pfizer Inc. is noted as having initially developed this compound. patsnap.com

The innovation dynamics in the kinase inhibitor field, as a whole, show contributions from both large pharmaceutical companies and smaller biotech firms or academic institutions. tandfonline.com While large global companies play a significant role in developing chemical drugs like kinase inhibitors, smaller entities also contribute remarkably to patenting activities. tandfonline.comresearchgate.net This suggests a dynamic landscape where innovation can originate from various sources. The identification of key patent holders often involves analyzing patent portfolios to understand their core technologies and areas of focus. patoffice.de

Competitive Intelligence and Strategic Patent Analysis

Competitive intelligence utilizing patent analysis is a crucial aspect of navigating the pharmaceutical landscape. patoffice.deiiprd.comevalueserve.com For a compound like this compound, analyzing the patent landscape provides insights into competitors' strategies, R&D activities, and market positioning. patoffice.de This involves systematically examining and assessing patents held by competitors to identify potential threats and opportunities. iiprd.com

Strategic patent analysis can help in identifying areas of innovation, evaluating the performance of competitors, and understanding their technological choices and target markets. iiprd.com By monitoring patent filings, companies can gain early insights into new product development by competitors. evalueserve.com This allows for strategic decisions regarding market positioning and potential risks of infringement. evalueserve.com Patent mapping can reveal clusters of patents around specific technologies, indicating competitors' focus and R&D efforts. evalueserve.com

For this compound, competitive intelligence would involve analyzing the patent portfolios of companies developing multi-targeted kinase inhibitors, particularly those targeting similar pathways like FGFRs, PDGFR, and VEGFR2, which are indicated as targets for this compound. medchemexpress.compatsnap.com This analysis helps in understanding the competitive intensity, identifying potential white spaces for innovation, or assessing the strength of existing patent protections held by key players like Taiho Pharmaceutical and potentially others.

Future Directions and Unaddressed Research Questions for Orantinib

Elucidation of Specific Splicing Variants in Cancer as Therapeutic Targets

Alternative splicing (AS) is a crucial process that generates diverse mRNA transcripts from a single gene, contributing to proteome diversity and regulating gene expression. frontiersin.orgnih.gov Aberrant AS is increasingly recognized as a significant factor in cancer initiation, progression, and resistance to therapy. frontiersin.orgnih.govmdpi.commdpi.com Dysregulation of AS can lead to the production of oncogenic splice variants that promote tumor growth, metastasis, and therapy resistance. mdpi.commdpi.com Targeting these abnormal splicing events and the proteins that regulate them presents a promising therapeutic strategy in cancer. frontiersin.orgnih.govmdpi.commdpi.com

Research suggests that orantinib (B1684534), along with other compounds like tyrphostin-AG-1295 and AG-370, could potentially be used for the treatment of papillary thyroid cancer (PTC) patients based on analyses of differentially expressed alternative splicing events. frontiersin.orgnih.gov These findings highlight the potential of targeting splicing regulatory proteins and global splicing in specific cancer subtypes. frontiersin.orgnih.gov However, further research is needed to translate these findings into clinical practice. frontiersin.orgnih.gov A deeper understanding of the complex splicing network, including cis-elements, spliceosome assembly, RNA structure, chromatin epigenetic influence, and trans-elements, is required. nih.gov

Exploration of Novel Combination Therapies

For this compound, future research could focus on identifying combinations that overcome potential limitations or resistance mechanisms. Given its multi-targeted nature inhibiting VEGFR2, PDGFR, and FGFR, exploring combinations with agents that target complementary pathways or address tumor microenvironment factors could be beneficial. medkoo.commedchemexpress.com

Deeper Understanding of Resistance Mechanisms and Overcoming Strategies

Understanding the mechanisms by which cancer cells develop resistance to targeted therapies like this compound is crucial for improving treatment outcomes. Resistance to tyrosine kinase inhibitors (TKIs) can arise through various mechanisms, including on-target mutations, activation of bypass signaling pathways, and changes in the tumor microenvironment. mdpi.commdpi.comamegroups.orgnih.gov

While specific resistance mechanisms to this compound were not extensively detailed in the provided search results, research on resistance to other multi-kinase inhibitors and anti-angiogenic agents provides valuable insights. For instance, resistance to EGFR TKIs can involve tertiary EGFR mutations, activation of alternative pathways like MET or HER2 amplification, and histologic transformations. mdpi.comnih.gov Similarly, resistance in colorectal cancer can involve genetic mutations, epigenetic alterations, tumor heterogeneity, and the tumor microenvironment. mdpi.com

Future research on this compound should aim to elucidate the specific molecular mechanisms of acquired and intrinsic resistance to this compound. This could involve preclinical studies using resistant cell lines and patient-derived xenografts, as well as analyzing clinical samples from patients who have developed resistance. Identifying key resistance pathways or mutations would then pave the way for developing strategies to overcome this resistance, such as novel drug combinations or the development of next-generation inhibitors. mdpi.comamegroups.orgnih.gov

Refinement of Biomarker-Driven Patient Selection

Identifying patient populations most likely to benefit from this compound is essential for optimizing its clinical use. Biomarker-driven patient selection has become a cornerstone of precision oncology, leading to improved outcomes and more efficient drug development. cddf.orgclinicalleader.comnih.govnih.gov Biomarkers can help predict response to treatment, identify patients who may experience toxicity, and stratify patients for clinical trials. cddf.orgnih.gov

While the ORIENTAL study included stratification factors like region, Child-Pugh score, alpha-fetoprotein concentrations, and size of the largest lesion, further refinement of patient selection for this compound could involve identifying specific molecular biomarkers. nih.govnih.gov Given this compound's activity against VEGFR2, PDGFR, and FGFR, biomarkers related to these pathways or downstream signaling could be investigated. medkoo.commedchemexpress.com

Future research should focus on identifying predictive biomarkers for this compound response. This could involve analyzing molecular profiles of tumors from patients treated with this compound in clinical trials to identify characteristics associated with better outcomes. Understanding the prevalence of potential biomarkers in different cancer types and subtypes is also crucial for designing biomarker-driven clinical trials. precisionformedicine.com

Post-Marketing Surveillance and Real-World Evidence Generation Methodologies

Post-marketing surveillance (PMS) and the generation of real-world evidence (RWE) are critical for evaluating the safety and effectiveness of medical products in broader patient populations and over longer periods than in clinical trials. arbormetrix.comfrontiersin.orgfda.gov RWE is derived from the analysis of real-world data (RWD), which are collected from various sources outside of traditional clinical trials, such as electronic health records, registries, and digital health technologies. arbormetrix.comfda.govnih.gov

For this compound, if it were to receive regulatory approval in the future, robust PMS and RWE generation methodologies would be essential. These activities would allow for continuous monitoring of its performance, identification of less common adverse events, and evaluation of its effectiveness in diverse patient subgroups encountered in routine clinical practice. arbormetrix.comfrontiersin.org

常见问题

Q. What documentation is required for clinical trials involving this compound derivatives?

- Answer:

- Register trials in primary registries (e.g., ClinicalTrials.gov ) and include the registration ID in manuscripts.

- Submit ethics committee approvals, informed consent forms, and data management plans detailing anonymization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。